CP-53631

Catalog No.
S1526996
CAS No.
79836-56-9
M.F
C17H19BrClN
M. Wt
352.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CP-53631

CAS Number

79836-56-9

Product Name

CP-53631

IUPAC Name

(1R,4S)-4-(4-bromophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride

Molecular Formula

C17H19BrClN

Molecular Weight

352.7 g/mol

InChI

InChI=1S/C17H18BrN.ClH/c1-19-17-11-10-14(12-6-8-13(18)9-7-12)15-4-2-3-5-16(15)17;/h2-9,14,17,19H,10-11H2,1H3;1H/t14-,17+;/m0./s1

InChI Key

FRGRVQZKRCFTHR-SQQLFYIASA-N

SMILES

CNC1CCC(C2=CC=CC=C12)C3=CC=C(C=C3)Br.Cl

Synonyms

(1R,4S)-rel-4-(4-Bromophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine Hydrochloride; trans-4-(4-Bromophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine Hydrochloride; trans-(±)-4-(4-Bromophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamin

Canonical SMILES

CNC1CCC(C2=CC=CC=C12)C3=CC=C(C=C3)Br.Cl

Isomeric SMILES

CN[C@@H]1CC[C@H](C2=CC=CC=C12)C3=CC=C(C=C3)Br.Cl

Molecular Structure Analysis

  • (1R,4S)-4-(4-Bromophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: This is the organic part of the molecule.
    • 1,2,3,4-tetrahydronaphthalene: This is a bicyclic hydrocarbon core structure.
    • N-methyl: This indicates a methyl group attached to a nitrogen atom.
    • 4-(4-Bromophenyl): This describes a bromine atom (Br) attached to a phenyl ring (benzene) positioned at the 4th position on the tetralin core.
    • (1R,4S): This refers to the stereochemistry of the molecule, indicating specific spatial arrangements of substituents at the 1st and 4th positions.
  • Hydrochloride (HCl): This is the inorganic salt component, formed by a hydrogen ion (H+) and a chloride ion (Cl-).

Chemical Reactions Analysis

  • Substitution reactions: The bromine atom on the phenyl ring might be susceptible to substitution reactions with other nucleophiles depending on reaction conditions.
  • N-alkylation: The nitrogen atom could potentially undergo further alkylation reactions with different alkylating agents.

Dates

Modify: 2024-04-15

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